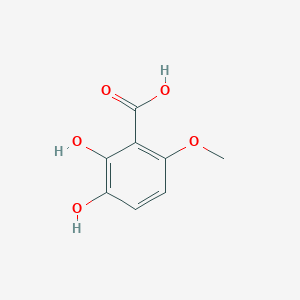

2,3-Dihydroxy-6-methoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMUZPVXLUSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Advanced Isolation Techniques from Complex Biological Matrices

Due to the lack of confirmed natural sources, no specific protocols for the isolation and purification of 2,3-Dihydroxy-6-methoxybenzoic acid from complex biological matrices have been developed or published. Methodologies for related compounds, however, suggest potential strategies that could be adapted should a natural source be discovered.

For related phenolic acids, High-Performance Liquid Chromatography (HPLC) is a common and effective technique. For instance, the separation of 2,3-dihydroxybenzoic acid from plant materials has been achieved using reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of methanol (B129727) and acidified water. nih.gov High-Speed Counter-Current Chromatography (HSCCC) has also been employed to separate various isomers of dihydroxybenzoic acid, demonstrating the capability of liquid-liquid chromatography systems for resolving structurally similar compounds. scispace.com Should this compound be found in a natural extract, these chromatographic principles would likely form the basis of an effective enrichment and separation strategy.

General protocols for extracting phenolic acids from plant or microbial biomass typically involve initial extraction with solvents of varying polarities, such as methanol, ethanol, or ethyl acetate (B1210297). Subsequent purification often involves liquid-liquid partitioning and recrystallization. For example, the isolation of other phenolic compounds from plant material often involves maceration followed by column chromatography and recrystallization to yield pure compounds. While no specific solvent system has been optimized for this compound from a natural source, its chemical structure suggests it would be soluble in polar organic solvents.

Biosynthesis and Biotransformational Pathways

Proposed Biosynthetic Routes in Producing Organisms

The biosynthesis of dihydroxybenzoic acid derivatives can be linked to two major metabolic pathways: the polyketide pathway and the shikimate pathway. These routes provide the fundamental carbon skeletons that are subsequently modified by various enzymes to yield the final products.

The polyketide pathway is a significant route for the biosynthesis of a diverse group of natural products in bacteria, fungi, and plants. This pathway resembles fatty acid synthesis, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The assembly of these units is catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). While direct evidence for the biosynthesis of 2,3-Dihydroxy-6-methoxybenzoic acid via this pathway is not extensively documented, the formation of structurally similar compounds, such as 2-hydroxy-6-methylbenzoic acid, has been shown to originate from the head-to-tail linkage of acetate (B1210297) units, a hallmark of the polyketide pathway. The structural variation of polyketides arises from the number of condensation cycles, the choice of starter and extender units, and subsequent modifications like reductions, cyclizations, and hydroxylations.

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. nih.govnih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to produce chorismate. nih.govnih.gov Chorismate is a critical branch-point intermediate from which numerous aromatic compounds are derived. nih.govwikipedia.orgnih.gov

Notably, 2,3-dihydroxybenzoic acid (2,3-DHB) is synthesized from chorismate. wikipedia.orgwikipedia.org In bacteria like Escherichia coli, a series of enzymes (EntA, EntB, and EntC) convert chorismate into 2,3-DHB, which then serves as a precursor for the siderophore enterobactin. wikipedia.org This established connection suggests that this compound could potentially be synthesized from a 2,3-dihydroxybenzoic acid intermediate that is subsequently methylated. The shikimate pathway provides the core aromatic ring structure, which can then undergo various enzymatic modifications, including hydroxylation and methoxylation, to yield a diversity of natural products. nih.gov

Microbial Metabolism and Degradation Mechanisms

Microorganisms have evolved sophisticated enzymatic systems to metabolize and degrade a wide range of aromatic compounds, including methoxybenzoic acids. These processes are vital for nutrient cycling and the bioremediation of environmental pollutants.

O-demethylation is a key initial step in the microbial degradation of methoxy-substituted aromatic compounds. This process involves the removal of a methyl group from a methoxy (B1213986) substituent, converting it into a hydroxyl group and often releasing formaldehyde. rsc.orgwikipedia.org This reaction increases the polarity of the substrate and can activate the aromatic ring for subsequent cleavage.

Several types of enzymes catalyze O-demethylation, including cytochrome P450 monooxygenases, Rieske-type oxygenases, and H4folate-dependent enzymes. nih.gov For instance, the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris can efficiently demethylate 4-methoxybenzoic acid. rsc.org Similarly, the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is biodegraded by a dicamba monooxygenase that hydroxylates the methyl group, leading to its removal. wikipedia.orgwikipedia.org In wheat seedlings, O-demethylation of various methoxybenzoic acids has been observed to be specific to the para methoxy group, yielding the corresponding 4-hydroxybenzoic acids. nih.gov

Interactive Table: Examples of Enzymatic O-Demethylation

| Enzyme/System | Organism | Substrate | Product |

| CYP199A4 | Rhodopseudomonas palustris | 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid |

| Dicamba Monooxygenase | Pseudomonas maltophilia | Dicamba | 3,6-Dichlorosalicylic acid |

| Vanillate Demethylase | Various bacteria | Vanillic acid | Protocatechuic acid |

Following initial modifications like demethylation, the aromatic ring of dihydroxybenzoic acids is susceptible to cleavage by dioxygenase enzymes. This is a critical step in the complete mineralization of these compounds. The cleavage can occur either between the two hydroxyl groups (intradiol cleavage) or adjacent to one of them (extradiol cleavage).

For example, the degradation of 2,3-dihydroxybenzoic acid in the plant Tecoma stans proceeds via the 3-oxoadipate (B1233008) pathway, initiated by an intradiol cleavage catalyzed by 2,3-dihydroxybenzoate 2,3-oxygenase. nih.gov This reaction forms 2-carboxy-cis,cis-muconic acid. nih.gov In contrast, Pseudomonas reinekei MT1 utilizes a meta-cleavage (extradiol) pathway for 2,3-dihydroxybenzoate degradation. nih.govnih.gov An extradiol dioxygenase, DhbA, catalyzes the 3,4-dioxygenation to produce 2-hydroxy-3-carboxymuconate. nih.govnih.gov This intermediate is then further metabolized to intermediates of the citrate (B86180) cycle. nih.gov The degradation of other hydroxybenzoates can also proceed through catechol or protocatechuate intermediates, which are then subject to ring cleavage. researchgate.net

Microorganisms are capable of a wide range of biotransformation reactions involving methoxybenzoic acids, leading to the production of various valuable compounds. These conversions often involve a series of enzymatic steps including demethylation, decarboxylation, and oxidation.

A well-studied example is the bioconversion of ferulic acid to vanillic acid. nih.govnih.gov Streptomyces sannanensis can transform ferulic acid into vanillic acid as the major product, with vanillin (B372448) as a transient intermediate. nih.gov Similarly, Pseudomonas fluorescens can also convert ferulic acid to vanillic acid. nih.gov Another example is the conversion of vanillic acid to guaiacol (B22219) through decarboxylation by certain bacteria and fungi. researchgate.net The biotransformation of veratraldehyde can also lead to vanillin and subsequently vanillic acid through enzymatic demethylation and oxidation. nih.govresearchgate.net These microbial bioconversions are of significant interest for the production of natural flavors and other specialty chemicals from renewable resources.

Interactive Table: Microbial Bioconversion of Methoxybenzoic Acids and Precursors

| Microorganism | Substrate | Major Product(s) |

| Streptomyces sannanensis | Ferulic acid | Vanillic acid, Vanillin |

| Pseudomonas fluorescens | Ferulic acid | Vanillic acid, Protocatechuic acid |

| Various bacteria/fungi | Vanillic acid | Guaiacol, Protocatechuic acid |

| Capsicum frutescens (roots) | Caffeic acid | Vanillin, Vanillic acid |

| Various microorganisms | Veratraldehyde | Vanillin, Vanillic acid |

Plant Metabolic Transformations and Conjugation

In plants, benzoic acid and its derivatives are key intermediates in the biosynthesis of a wide array of secondary metabolites. These compounds can undergo various metabolic transformations, including hydroxylation, methylation, and conjugation, which alter their chemical properties and biological activities.

Substituted benzoic acids are known to be metabolized in plants through conjugation with sugars or amino acids. When hydroxybenzoic acids are introduced to higher plants, they typically form O-glucosides. However, the position of the hydroxyl group on the aromatic ring dictates the type of conjugate formed. Compounds with an ortho-hydroxyl group, for instance, are known to form glucose esters. nih.gov In addition to glycosylation, benzoic acid can also be conjugated with low-molecular-weight peptides. oup.com These conjugation reactions are crucial for the detoxification and storage of these compounds within the plant cell, often sequestering them in the vacuole. oup.com Following their initial formation, these conjugates can be further metabolized, with evidence suggesting their degradation and the subsequent oxidation of their constituent parts. oup.com

Glycosylation, a common modification of plant secondary metabolites, is catalyzed by UDP-dependent glycosyltransferases (UGTs). rsc.orgmaxapress.com This process enhances the water solubility and stability of the aglycone, influencing its transport and accumulation within the plant. maxapress.comnih.gov The UGT71 family of enzymes, for example, is known to act on a variety of substrates, including benzoates. rsc.org

Enzymology of Key Biotransformation Steps

The biosynthesis and modification of this compound are dependent on the precise action of specific enzymes, particularly oxygenases and transferases.

Characterization of Relevant Oxygenases and Transferases

The introduction and modification of functional groups on the benzoic acid ring are catalyzed by distinct classes of enzymes.

Oxygenases: The hydroxylation of the benzoic acid core is carried out by oxygenases. For example, benzoic acid 2-hydroxylase (BA2H), a soluble cytochrome P450 enzyme identified in tobacco, is responsible for the specific hydroxylation of benzoic acid at the ortho position to produce salicylic (B10762653) acid. nih.govnih.gov This type of enzymatic activity is crucial for creating the dihydroxy-substituted pattern seen in the precursor to this compound.

Transferases: The methylation of hydroxyl groups is a key step in the biosynthesis of methoxybenzoic acids, catalyzed by O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-l-methionine (SAM) as a methyl donor. nih.gov Plant OMTs are a diverse group of enzymes, often exhibiting high regioselectivity. nih.gov They are classified into different subfamilies, with the caffeic acid O-methyltransferase (COMT) subfamily being a major group that acts on a variety of phenolic compounds.

Glycosylation is mediated by UDP-glycosyltransferases (UGTs), which belong to the large GT1 family of enzymes in plants. maxapress.com These enzymes transfer a sugar moiety, typically from a UDP-activated sugar, to an acceptor molecule. maxapress.com The UGT74 family, for instance, has been shown to be involved in the glycosylation of benzoic acid derivatives. oup.com

A representative plant UDP-glycosyltransferase, VvGT1 from red grape, demonstrates the ability to glycosylate a range of flavonoids. The structural basis for its acceptor binding involves a hydrophobic pocket that accommodates the substrate.

Table 1: Characterized Plant Transferases Acting on Benzoic Acid Derivatives and Related Phenolic Compounds

| Enzyme Name | Source Plant | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| CsUGT74B5 | Camellia sinensis (Tea Plant) | Salicylic acid, 2,6-dihydroxybenzoic acid | Salicylic acid 2-O-β-D-glucoside, 2-hydroxy-6-O-β-D-glucosyl-benzoic acid | oup.com |

| AtUGT74F2 | Arabidopsis thaliana | Salicylic acid | Salicylic acid glucose ester | oup.com |

| IEMT | Clarkia breweri | Eugenol, Isoeugenol | Isoeugenol methyl ether | rsc.org |

| COMT | Clarkia breweri | Caffeic acid, 5-hydroxyferulic acid | Ferulic acid, 5-hydroxyferulic acid methyl ether | rsc.org |

| Basil OMTs | Ocimum basilicum (Sweet Basil) | Flavones (e.g., Luteolin, Nevadensin) | Methylated flavones |

Substrate Specificity and Regioselectivity Studies of Enzymes

The precise pattern of substitution on the this compound molecule is a direct result of the high substrate specificity and regioselectivity of the involved enzymes.

Oxygenases and Transferases: Studies on plant O-methyltransferases have revealed that subtle changes in their amino acid sequences can lead to significant shifts in substrate preference and the position of methylation. rsc.org For instance, research on two closely related OMTs from Clarkia breweri, IEMT and COMT, which share 83% amino acid identity, demonstrated that only seven amino acid residues are critical for discriminating between their respective substrates, eugenol/isoeugenol and caffeic acid/5-hydroxyferulic acid. rsc.org By swapping these key residues, researchers were able to switch the substrate specificity of the enzymes. rsc.org This highlights the molecular basis for the evolution of new OMTs with different functionalities. rsc.org

The regioselectivity of OMTs is crucial for the generation of specific methylation patterns. In sweet basil, a suite of regioselective OMTs is responsible for producing a complex array of methylated flavones. Homology modeling and site-directed mutagenesis have helped to identify the specific amino acid residues that define the stringent regioselectivity of these enzymes, revealing the mechanisms that govern the switch between different methylation positions.

UDP-glycosyltransferases also exhibit remarkable regioselectivity. The glycosyltransferase CsUGT74B5 from tea plants specifically glucosylates the ortho hydroxyl group of benzoic acid derivatives like salicylic acid and 2,6-dihydroxybenzoic acid. oup.com Notably, this enzyme showed no activity towards dihydroxybenzoic acids where a hydroxyl group was not present at the ortho position (C2), such as 2,3-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, and others, indicating a strict requirement for the hydroxyl group's location. oup.com

Table 2: Substrate Specificity and Regioselectivity of Characterized Plant Enzymes

| Enzyme | Substrate(s) | Regioselectivity | Key Findings | Reference |

|---|---|---|---|---|

| CsUGT74B5 | Salicylic acid, 2,6-dihydroxybenzoic acid | Specific for ortho-hydroxyl group | Inactive towards 2,3-DHBA, 2,4-DHBA, 2,5-DHBA, and 3,4-DHBA. | oup.com |

| IEMT | Eugenol, Isoeugenol | - | Seven amino acids identified as critical for substrate discrimination compared to COMT. | rsc.org |

| COMT | Caffeic acid, 5-hydroxyferulic acid | - | Swapping seven key amino acids with those from IEMT switched its substrate specificity. | rsc.org |

| Basil OMTs | Flavones | Highly regioselective for 4'- and 6-O-methylation | Subtle sequence changes lead to functional differentiation in methylation position. |

Chemical Synthesis and Analog Development

Established Synthetic Routes for 2,3-Dihydroxy-6-methoxybenzoic Acid

The creation of this compound can be achieved through various established methods in synthetic chemistry. These routes are broadly categorized into multi-step organic synthesis and chemo-enzymatic approaches, each offering distinct advantages.

Multi-Step Organic Synthesis Approaches

Multi-step organic synthesis provides a traditional and reliable pathway to this compound. These methods often involve a sequential series of reactions to build the target molecule from simpler, commercially available starting materials.

A common strategy begins with a suitably substituted benzene (B151609) derivative, which is then elaborated through a series of reactions including nitration, reduction, and cyclization to construct the desired substitution pattern. For instance, a synthetic route could commence with 3-methoxy-4-hydroxybenzoic acid. mdpi.com This starting material undergoes esterification, followed by a sequence of reactions such as alkylation, nitration, reduction of the nitro group to an amine, and subsequent cyclization to form a key intermediate. mdpi.com Finally, deprotection or further modification steps would yield the target this compound.

The table below outlines a representative multi-step synthesis, highlighting the key transformations involved.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Esterification | 3-Methoxy-4-hydroxybenzoic acid | Methanol (B129727), Acid catalyst | Methyl 3-methoxy-4-hydroxybenzoate |

| 2 | Alkylation | Methyl 3-methoxy-4-hydroxybenzoate | Alkyl halide, Base | Alkylated ester derivative |

| 3 | Nitration | Alkylated ester derivative | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrated intermediate |

| 4 | Reduction | Nitrated intermediate | Reducing agent (e.g., H₂, Pd/C) | Amino intermediate |

| 5 | Cyclization | Amino intermediate | Cyclizing agent | Heterocyclic intermediate |

| 6 | Hydrolysis/Deprotection | Heterocyclic intermediate | Acid or Base | This compound |

It is important to note that the specific conditions and reagents for each step can be varied to optimize the synthesis.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical methods. This approach combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional organic reactions. researchgate.netnih.gov

One promising chemo-enzymatic route involves the use of enzymes, such as lipases or decarboxylases, to catalyze key steps in the synthetic sequence. nih.govfrontiersin.orgmdpi.com For example, a lipase-catalyzed epoxidation followed by epoxide hydrolysis can be employed to introduce hydroxyl groups onto a precursor molecule. nih.govfrontiersin.orgnih.gov This enzymatic step often proceeds with high stereoselectivity, which is a significant advantage over many chemical methods.

A potential chemo-enzymatic strategy for synthesizing a related dihydroxybenzoic acid, 2,6-dihydroxybenzoic acid, involves the enzymatic carboxylation of resorcinol (B1680541) using CO₂. mdpi.com This reaction is catalyzed by a specific decarboxylase and demonstrates the potential for using enzymes to introduce key functional groups. mdpi.com While not directly for this compound, this illustrates the principle that could be adapted.

A two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated propenylbenzene derivatives, which share some structural similarities. nih.govnih.gov This involves an initial lipase-catalyzed epoxidation and hydrolysis, followed by microbial oxidation of the resulting diol. nih.govnih.gov This highlights the potential for multi-enzyme or whole-cell biocatalysis in constructing complex aromatic compounds.

The table below summarizes a conceptual chemo-enzymatic approach.

| Step | Reaction Type | Catalyst | Key Transformation |

| 1 | Enzymatic Oxidation | Laccase/Peroxidase | Introduction of hydroxyl groups |

| 2 | Chemical Modification | Standard reagents | Functional group interconversion |

| 3 | Enzymatic Carboxylation | Decarboxylase | Introduction of the carboxylic acid group |

These strategies offer the benefits of milder reaction conditions, reduced waste generation, and often higher selectivity, making them an attractive area of ongoing research.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. This involves systematic modifications of the core structure.

Systematic Modifications of Hydroxyl and Methoxy (B1213986) Positions

Altering the positions of the hydroxyl and methoxy groups on the aromatic ring can significantly impact the molecule's chemical and biological properties. Synthetic strategies are designed to regioselectively introduce these functional groups at different positions.

For example, starting with a different isomer of methoxy-hydroxybenzoic acid, such as 3-methoxy-4-hydroxybenzoic acid, allows for the synthesis of analogs where the substitution pattern is varied from the outset. mdpi.com The synthesis of bosutinib, a protein kinase inhibitor, from this starting material demonstrates a complex multi-step process involving esterification, alkylation, nitration, reduction, and cyclization to ultimately yield a highly functionalized analog. mdpi.com

The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled analog, showcases a sophisticated route starting from an acyclic precursor. whiterose.ac.uk This multi-step synthesis involves the introduction of a ¹³C-labeled methyl group, cyclization to form a dimethoxybenzene derivative, and then a series of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation steps to introduce the desired substitution pattern. whiterose.ac.ukwhiterose.ac.uk Subsequent ortho-formylation and selective demethylation yield the final product. whiterose.ac.uk

The table below illustrates potential starting materials and the corresponding isomeric products that can be synthesized.

| Starting Material | Key Synthetic Steps | Final Analog Structure |

| 3-Methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration, Reduction, Cyclization | Varied dihydroxy-methoxybenzoic acid isomer |

| Acyclic precursor with ¹³C-label | Cyclization, Aromatization, Formylation, Baeyer-Villiger, Hydrolysis, Methylation, Demethylation | Isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde |

| Resorcinol derivative | Carboxylation, Methylation | Varied dihydroxy-methoxybenzoic acid isomer |

Introduction of Other Substituents on the Aromatic Ring

Introducing a variety of substituents onto the aromatic ring is a common strategy to create a diverse library of analogs. These substituents can modulate the electronic properties, steric bulk, and lipophilicity of the molecule.

Methods for introducing new substituents include electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation. The existing hydroxyl and methoxy groups direct the position of the incoming substituent. For instance, the synthesis of 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxydihydrochalcone and 2',4',6'-trihydroxy-4-methoxydihydrochalcone involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, demonstrating the introduction of larger, more complex groups. researchgate.net

The preparation of 2,4-dihydroxybenzoic acid from resorcinol and alkali metal bicarbonates in a carbon dioxide atmosphere illustrates a method for introducing a carboxyl group. google.com By using a mixture of sodium and potassium salts, the reaction conditions can be optimized. google.com This principle can be extended to substituted resorcinol derivatives to generate a range of substituted dihydroxybenzoic acids.

The table below provides examples of substituents that can be introduced and the potential synthetic methods.

| Substituent | Synthetic Method | Potential Impact on Properties |

| Halogen (Cl, Br, I) | Electrophilic Halogenation | Alters electronic properties and lipophilicity |

| Nitro (NO₂) | Nitration | Electron-withdrawing group, can be reduced to an amino group |

| Alkyl/Acyl group | Friedel-Crafts Alkylation/Acylation | Increases steric bulk and lipophilicity |

| Sulfonyl group | Sulfonation | Introduces a strongly electron-withdrawing and polar group |

Esterification and Amidation Reactions for Derivatization

Esterification and amidation of the carboxylic acid group are common derivatization strategies that can significantly alter the molecule's properties, such as solubility and membrane permeability.

Esterification of hydroxybenzoic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by reacting it with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com This latter method is particularly useful for substrates that may be sensitive to strong acidic conditions.

Amidation reactions can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. More direct methods, known as direct amidation, are also being developed. These can be catalyzed by various organocatalysts or transition metal complexes, such as those based on nickel. mdpi.com The use of catalysts like 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives allows for the amidation of a wide range of carboxylic acids and amines under mild conditions. mdpi.com

The table below lists some common ester and amide derivatives and their general synthetic approaches.

| Derivative Type | Synthetic Approach | Key Reagents |

| Methyl Ester | Fischer Esterification | Methanol, Sulfuric Acid |

| Ethyl Ester | Reaction with Halocarbon | Ethyl iodide, Tertiary Amine |

| Benzyl Ester | Reaction with Halocarbon | Benzyl bromide, Tertiary Amine |

| Simple Amide | Activated Ester Method | DCC/NHS, Ammonia |

| N-Substituted Amide | Direct Amidation | Amine, Organocatalyst (e.g., DATB) |

| Peptide Conjugate | Solid Phase Peptide Synthesis | Fmoc-protected amino acids, coupling reagents |

Methodological Advancements in Benzoic Acid Synthesis

The synthesis of benzoic acid and its derivatives has evolved significantly from classical oxidation and hydrolysis reactions to more sophisticated and efficient methodologies. These advancements aim to improve yields, reduce reaction times, enhance substrate scope, and employ more environmentally benign conditions.

Recent progress includes the use of microwave-assisted synthesis, which has been shown to dramatically shorten reaction times and increase yields in various organic transformations. ijprdjournal.com For instance, the hydrolysis of benzanilide (B160483) to benzoic acid, catalyzed by sulfuric acid, is significantly accelerated under microwave irradiation, offering a rapid and efficient alternative to conventional heating methods. ijprdjournal.com This technique's uniform heating can lead to better control over reaction conditions and is considered more energy-efficient. ijprdjournal.com

Another area of advancement is the development of novel catalytic systems. Nickel catalysis has emerged as a powerful tool for the synthesis of carboxylic acids from benzamide (B126) precursors. orgsyn.org This methodology has demonstrated tolerance for a variety of sterically and electronically diverse amide coupling partners. For example, both electron-donating and electron-withdrawing substituents on the aryl ring of the benzamide are well-tolerated, leading to good yields of the corresponding benzoic acids. orgsyn.org

Biomass-based synthetic routes are also gaining traction as a sustainable alternative to petroleum-based feedstocks. A notable example is the direct synthesis of benzoic acid from quinic acid, a glucose-derived material. escholarship.org This process involves a formic acid-mediated deoxygenation reaction performed in a high-boiling polar solvent like sulfolane, resulting in high yields of spectroscopically pure benzoic acid. escholarship.org

Furthermore, traditional methods for purifying benzoic acid to a high degree of purity have been systematically studied and compared. Techniques such as fractional distillation, recrystallization from various solvents, and fractional freezing have been evaluated. nist.gov For obtaining benzoic acid with a purity of 99.999 mole percent, repeated crystallization from benzene, hydrolysis of purified benzoyl chloride, and fractional freezing have been identified as the most effective methods. nist.gov The oxidation of purified toluene (B28343) is another route, though it can be challenging to control and may produce byproducts. nist.gov

The carboxylation of phenols to produce hydroxybenzoic acids is another critical area of research. Enzymatic carboxylation, for instance, has been explored for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol using a decarboxylase enzyme and CO2. mdpi.com This method highlights the potential of biocatalysis in the synthesis of functionalized benzoic acids. Chemical methods for the synthesis of 2,6-dihydroxybenzoic acid often involve the carboxylation of resorcinol under pressure with potassium carbonate. google.com

The synthesis of specific isomers, such as 2-methoxy-6-methylbenzoic acid, has been detailed in patent literature, outlining a multi-step process involving reduction, diazotization, hydrolysis, and methylation starting from 2-methyl-6-nitrobenzoic acid. google.com

The table below summarizes some of the advanced methods for benzoic acid synthesis.

| Method | Starting Material(s) | Key Reagents/Catalysts | Key Features | Reference |

| Microwave-Assisted Synthesis | Benzanilide | Sulfuric acid | Rapid reaction times, high yields, energy efficient. | ijprdjournal.com |

| Nickel Catalysis | Benzamide precursors | Nickel catalyst | Tolerates varied amide coupling partners. | orgsyn.org |

| Biomass-Based Synthesis | Quinic acid | Formic acid, sulfolane | Sustainable route from glucose-derived material, high purity product. | escholarship.org |

| High-Purity Preparation | Commercial benzoic acid | Benzene (for recrystallization) | Achieves 99.999 mole percent purity. | nist.gov |

| Enzymatic Carboxylation | Resorcinol | 2,6-DHBD decarboxylase, CO2 | Biocatalytic route to dihydroxybenzoic acids. | mdpi.com |

The following table outlines various synthetic approaches for different benzoic acid derivatives.

| Target Compound | Starting Material | Reaction Type | Yield | Reference |

| Benzoic acid | Quinic acid | Deoxygenation | 92% | escholarship.org |

| Benzoic acid | N-tosyl benzamide | Nickel-catalyzed hydrolysis | 71% | orgsyn.org |

| 2,6-Dihydroxybenzoic acid | Resorcinol | Enzymatic carboxylation | >80% | mdpi.com |

| 2,6-Dihydroxybenzoic acid | Resorcinol | Carboxylation with K2CO3 | - | google.com |

| 2-Methoxy-6-methylbenzoic acid | 2-Methyl-6-nitrobenzoic acid | Multi-step synthesis | 95.3% (final step) | google.com |

An article focusing solely on the advanced characterization and analytical methodologies for the chemical compound This compound cannot be generated at this time.

Extensive searches for specific analytical data for this particular compound have revealed a significant lack of available information in the public domain. The required detailed research findings for the outlined sections—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC)—are not available for "this compound."

While research and analytical data exist for structurally related isomers, such as 2,3-dihydroxybenzoic acid, 2-hydroxy-6-methoxybenzoic acid, and other methoxybenzoic acid derivatives, the strict requirement to focus solely on "this compound" prevents the use of this related data. Introducing information from other compounds would fall outside the specified scope of the request.

Therefore, due to the absence of specific scientific literature and data for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Advanced Characterization and Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of semi-volatile and volatile compounds. However, due to the low volatility of phenolic acids like 2,3-Dihydroxy-6-methoxybenzoic acid, a derivatization step is essential to convert the non-volatile target analyte into a thermally stable and volatile compound suitable for GC analysis. This is typically achieved by converting the active hydrogen atoms of the hydroxyl and carboxyl functional groups into less polar derivatives.

The most common derivatization technique for this class of compounds is silylation, which involves the introduction of a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. mdpi.comresearchgate.net The derivatization reaction replaces the acidic protons on the hydroxyl and carboxylic acid moieties with TMS groups, thereby increasing the volatility and thermal stability of the compound, and improving its chromatographic behavior.

Once derivatized, the resulting volatile derivative of this compound can be separated from other components in the sample on a GC column, typically a non-polar capillary column such as one coated with 100% dimethylpolysiloxane. nih.gov The separated components then enter the mass spectrometer, where they are ionized, usually by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its identification and quantification. The fragmentation of TMS derivatives of benzoic acids often yields characteristic ions, such as the molecular ion ([M]•+), a fragment corresponding to the loss of a methyl group ([M-15]+), and other specific fragments that can be used for structural elucidation. openaccesspub.org

A hypothetical GC-MS analysis of the di-TMS derivative of this compound would involve monitoring for specific ions that are characteristic of its structure. The table below illustrates potential parameters for such an analysis.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

| Derivatizing Agent | BSTFA with 1% TMCS |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.comnih.gov For the analysis of this compound, UPLC is an ideal technique, particularly for high-throughput screening and quantification in complex matrices such as plant extracts or biological fluids.

The analysis of phenolic acids, including dihydroxybenzoic acid isomers, is commonly performed using reversed-phase UPLC. nih.govmdpi.com A C18 column is a typical choice for the stationary phase, providing effective separation based on the hydrophobicity of the analytes. nih.govmdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often acidified with formic or acetic acid to ensure the analyte is in its protonated form and to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com

Detection is typically achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, or a mass spectrometer (MS) for enhanced selectivity and sensitivity. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the unambiguous identification and quantification of this compound, even at trace levels. nih.govresearchgate.net

The following table outlines a representative UPLC method for the analysis of this compound.

Table 2: Representative UPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | PDA at 254 nm or MS/MS |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that is well-suited for the rapid monitoring of chemical reactions and for screening purposes. sigmaaldrich.com In the context of this compound, TLC can be used to track the progress of its synthesis, to check the purity of the final product, or to quickly screen for its presence in crude extracts.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and the mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). For the separation of benzoic acid derivatives, both normal-phase and reversed-phase TLC can be utilized. openaccesspub.orgCurrent time information in Bangalore, IN.

In a normal-phase system, a polar stationary phase like silica gel is used with a relatively non-polar mobile phase. The separation is governed by the polarity of the compounds, with more polar compounds exhibiting stronger interactions with the stationary phase and thus having lower retardation factors (Rf values). For this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) would be appropriate. sigmaaldrich.com

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring of the benzoic acid derivative will absorb UV radiation. openaccesspub.org The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions.

The table below provides an example of a TLC system that could be used for the analysis of this compound.

Table 3: Example TLC System for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | TLC plates coated with silica gel 60 F254 |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) |

| Development | In a saturated chromatography chamber |

| Visualization | UV light at 254 nm |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Molecular Interactions with Biological Targets

The specific interactions of 2,3-Dihydroxy-6-methoxybenzoic acid with biological macromolecules, particularly enzymes, have been a subject of scientific inquiry. These interactions are fundamental to understanding its potential biological effects.

α-Glucosidase: While direct studies on this compound are limited, research on related benzoic acid derivatives provides insights into potential α-glucosidase inhibition. α-Glucosidase inhibitors are compounds that interfere with the action of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simple sugars. wikipedia.orgnih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, a mechanism relevant in managing post-prandial hyperglycemia. mdpi.comnih.govwebmd.com A study on various phenolic acids with a benzoic acid core demonstrated that the substitution pattern on the benzene (B151609) ring significantly influences their inhibitory activity against α-amylase, an enzyme that works in concert with α-glucosidase. nih.gov For instance, 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor of α-amylase, suggesting that the presence and position of hydroxyl groups are critical for this activity. nih.gov An extract from S. longipendiculata, containing 2-Hydroxy-6-methoxybenzoic acid, has shown inhibitory activity against both α-amylase and α-glucosidase.

Catechol-O-methyltransferase (COMT) : Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines. medchemexpress.comwikipedia.org Inhibition of COMT can lead to increased levels of these neurotransmitters. nih.govdrugbank.com Research has identified a class of COMT inhibitors that includes 3,5-dihydroxy-4-methoxybenzoic acid, a structural isomer of the subject compound. nih.gov This suggests that dihydroxy-methoxy-substituted benzoic acids have the potential to interact with and inhibit COMT. The specific inhibitory activity of this compound on COMT has not been extensively documented in the reviewed literature.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. drugbank.comfda.gov The interaction of benzoic acid derivatives with CYP enzymes has been investigated. For example, the bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to bind and metabolize 4-methoxybenzoic acid. uq.edu.aunih.gov The binding is facilitated by interactions between the hydrophobic benzene ring and aromatic amino acid residues in the active site, as well as between the carboxylate group and polar residues. uq.edu.au While this provides a model for how methoxy-substituted benzoic acids can act as CYP substrates, the specific binding and turnover of this compound by various human CYP isoforms have not been detailed in the available research. The substrate specificity of CYP enzymes is highly dependent on the precise substitution pattern of the ligand. nih.gov

Cellular Response Modulations (in vitro models)

The influence of benzoic acid derivatives on cellular behavior, particularly in the context of cancer cell lines, has been an active area of research. These studies often focus on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Studies on derivatives of dihydroxy-methoxybenzoic acid have demonstrated significant effects on cell cycle progression and apoptosis. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a compound sharing a dihydroxy-methoxy-phenyl moiety, has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

In human cervical cancer cells (HeLa), DMC treatment led to an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell proliferation. nih.govsemanticscholar.org This was accompanied by a significant increase in apoptosis, with the percentage of apoptotic cells rising substantially after treatment. nih.govsemanticscholar.org Similar findings were observed in human pancreatic cancer cells (PANC-1), where DMC induced apoptosis through the activation of caspase-3 and caspase-9, and modulated the expression of apoptosis-related proteins like Bcl-2 and Bak. researchgate.net Furthermore, in human hepatocellular carcinoma cells (SMMC-7721), DMC treatment resulted in chromatin condensation and the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells. nih.gov A benzothiazole (B30560) derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has also been reported to induce apoptosis in human leukemia cells through a mitochondrial-mediated pathway. nih.gov

Table 1: Effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) on Cancer Cell Lines

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Cell Cycle Arrest & Apoptosis | Increased cells in G0/G1 phase; 3-4 fold increase in apoptosis. | nih.govsemanticscholar.org |

| PANC-1 (Pancreatic Cancer) | Apoptosis | Activation of caspase-3 and -9; modulation of Bcl-2 family proteins. | researchgate.net |

| SMMC-7721 (Hepatocellular Carcinoma) | Apoptosis | Chromatin condensation; appearance of sub-G1 peak. | nih.gov |

The induction of apoptosis and cell cycle arrest by these compounds is often linked to the modulation of specific cellular signaling pathways. In the case of DMC, its effects on pancreatic cancer cells were associated with the proteolytic activation of caspases and the degradation of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. researchgate.net The modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis, further underscores the interaction of DMC with intrinsic apoptotic pathways. researchgate.net

Antimicrobial Properties and Associated Mechanisms (in vitro)

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net

In vitro antibacterial activity: Research has demonstrated the antibacterial effects of dihydroxybenzoic acids. A study on 2,3-dihydroxybenzoic acid, a close analog lacking the methoxy (B1213986) group, revealed its efficacy against several multidrug-resistant bacterial strains. researchgate.net The activity was most pronounced against Serratia marcescens, followed by Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net The antimicrobial activity of phenolic acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death. semanticscholar.org The lipophilicity of the molecule can play a crucial role in its ability to penetrate the bacterial cell membrane. semanticscholar.org Hydrazide-hydrazones of 3-methoxybenzoic acid have also shown promising antibacterial activity against Bacillus species. nih.gov

In vitro antifungal activity: The antifungal potential of benzoic acid derivatives has also been explored. 2,3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit was reported to be an effective antifungal agent. researchgate.net Benzoic acid and its hydroxylated derivatives have been shown to inhibit the mycelial growth of fungi in a dose-dependent manner. researchgate.net The mechanism of antifungal action is thought to involve the targeting of fungal-specific enzymes like CYP53. researchgate.net Furthermore, other related compounds such as 2-hydroxy-3-methoxybenzaldehyde (B140153) and 2,3-dihydroxybenzaldehyde (B126233) have demonstrated antifungal activity against various Aspergillus and Penicillium species. nih.gov A study on 6-methoxy-1H-indole-2-carboxylic acid, another methoxy-containing acid, also reported promising antifungal activities. nih.gov

Table 2: Antimicrobial Spectrum of Dihydroxybenzoic Acid Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | Serratia marcescens | Antibacterial | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Escherichia coli | Antibacterial | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Pseudomonas aeruginosa | Antibacterial | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Staphylococcus aureus | Antibacterial | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Klebsiella pneumoniae | Antibacterial | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Pathogenic Fungi | Antifungal | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Activities (in vitro)

The antioxidant potential of phenolic compounds, including this compound, is a subject of considerable scientific interest. In vitro studies have demonstrated that the arrangement of hydroxyl groups on the benzoic acid scaffold is a critical determinant of its antioxidant and radical scavenging efficacy.

One study that evaluated the antioxidant properties of 22 phenolic acids found that 2,3-dihydroxybenzoic acid exhibited the highest activity in reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The number of units per micromole of the compound was reported to be 202 ± 10.6, indicating a potent antioxidant capacity. This was significantly higher than other dihydroxybenzoic acid isomers, such as 2,5-dihydroxybenzoic acid (128 ± 6.3) and 3,4-dihydroxybenzoic acid. nih.gov The superior antioxidant activity of the 2,3-dihydroxy substitution pattern is attributed to the formation of stable resonance structures upon radical scavenging. nih.gov

Theoretical investigations using Density Functional Theory (DFT) have further elucidated the mechanisms behind the free radical scavenging potency of dihydroxybenzoic acids. researchgate.net These studies analyze various antioxidant mechanisms, including:

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The transfer of an electron to the radical, followed by the release of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The initial loss of a proton from the hydroxyl group, followed by the transfer of an electron.

Calculations have indicated that the HAT mechanism is the most favorable reaction pathway for the antioxidant action of dihydroxybenzoic acids in nonpolar environments. researchgate.net The specific positioning of the hydroxyl groups in 2,3-dihydroxybenzoic acid facilitates this process, contributing to its strong radical scavenging capabilities. The presence of a methoxy group, as in this compound, can further modulate this activity, although specific comparative data for this compound were not detailed in the reviewed literature.

Interactive Data Table: Antioxidant Activity of Dihydroxybenzoic Acid Isomers

| Compound | Antioxidant Activity (TAUFe/μmol) |

| 2,3-Dihydroxybenzoic acid | 202 ± 10.6 |

| 2,5-Dihydroxybenzoic acid | 128 ± 6.3 |

| 3,4-Dihydroxybenzoic acid | Relatively high efficiency |

| 2,4-Dihydroxybenzoic acid | Significantly lower activity |

| 3-Hydroxybenzoic acid | Poorest efficiency |

Allelopathic Effects and Plant-Plant Interactions (for related compounds)

Allelopathy refers to the chemical interactions among plants, where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other plants. Benzoic acid and its derivatives are well-documented allelochemicals, exerting a range of effects on neighboring flora. nih.govresearchgate.net While specific studies on this compound are limited in this context, the broader family of benzoic and phenolic acids provides significant insights into its potential role in plant-plant interactions.

Research has shown that benzoic acid and its derivatives can significantly inhibit the germination and growth of various plant species. For instance, exogenous application of benzoic acid at millimolar concentrations has been observed to inhibit the germination and growth of plants. huji.ac.il In one study, benzoic acid treatments suppressed the root growth of mustard (Brassica juncea L.) seedlings by 30.5% to 81.1% with increasing concentrations. nih.gov This inhibition is often linked to cellular-level damage, including disorganized cell arrangement and disruption of organelles. nih.gov

The allelopathic effects of benzoic acid derivatives extend to various physiological processes in plants. Studies on cucumber seedlings have demonstrated that derivatives of benzoic and cinnamic acids can decrease leaf transpiration, stomatal conductance, and intercellular CO2 concentrations. nih.gov These compounds can also affect nutrient absorption and the activity of various enzymes. For example, some phenolic compounds can inhibit the activity of phosphorylase and ATPase, while others can alter the activity of peroxidase and catalase. nih.gov

The presence of hydroxyl and methoxy groups on the benzoic acid ring, as seen in this compound, is known to influence the allelopathic potential of these compounds. While some studies have looked at the effects of hydroxylated benzoic acids, more research is needed to fully understand the specific structure-activity relationships for methoxylated and dihydroxylated benzoic acids in plant-plant interactions.

Interactive Data Table: Allelopathic Effects of Benzoic Acid on Mustard Seedlings

| Benzoic Acid Concentration (μg/g soil) | Root Growth Suppression (%) |

| 68 | 30.5 |

| 150 | 58.8 |

| 250 | 81.1 |

Ecological Roles and Environmental Dynamics

Function as a Plant Secondary Metabolite

2,3-Dihydroxy-6-methoxybenzoic acid is a phenolic compound that has been identified as a secondary metabolite in a number of plant species. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the plant's interaction with its environment.

While direct research into the specific functions of this compound in these plants is limited, the roles of similar phenolic acids are well-documented. Phenolic compounds in plants are known to be involved in a variety of defense mechanisms against herbivores, pathogens, and competing plants. mdpi.comnih.gov For instance, some hydroxybenzoic acids act as allelochemicals, substances released by a plant that can influence the growth and development of neighboring plants. Others are involved in induced defense responses, where their production is triggered by pathogen attack or environmental stress. nih.gov Salicylic (B10762653) acid, a related hydroxybenzoic acid, is a key signaling molecule in plant defense, inducing the expression of pathogenesis-related proteins and enhancing resistance to a broad range of pathogens. nih.gov Given its structural similarity to these compounds, it is plausible that this compound may have similar functions, such as acting as an antimicrobial or allelopathic agent, although specific studies are needed to confirm these roles.

The following table summarizes the documented presence of this compound in various plant species.

| Plant Species | Plant Part | Reference(s) |

| Gloriosa superba | Rhizome, Tuber, Leaves | jbsd.incore.ac.ukresearchgate.netneist.res.in |

| Colchicum autumnale | Tuber | usda.gov |

| Colchicum manissadjianii | Not specified | nih.gov |

| Colchicum kurdicum | Not specified | nih.gov |

Role in Microbial Communication and Adaptation

The role of this compound in microbial communication and adaptation is not well-documented in scientific literature. However, the functions of structurally similar compounds, particularly dihydroxybenzoic acids, in microbial systems offer some insights into its potential roles.

One of the most significant roles of dihydroxybenzoic acids in the microbial world is as precursors in the biosynthesis of siderophores. nih.govnih.govdrugbank.com Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for iron in the environment, which is often a limiting nutrient. For example, 2,3-dihydroxybenzoic acid is a key component in the biosynthesis of the catecholic siderophore bacillibactin in Bacillus subtilis. drugbank.com This process involves the activation of the carboxylate group of 2,3-dihydroxybenzoate by an AMP ligase. drugbank.com

While there is no direct evidence of this compound itself acting as a signaling molecule in quorum sensing—a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density—the intricate chemical communication systems in microbes are known to utilize a wide array of small molecules. nih.govnih.govmdpi.com These signaling molecules, or autoinducers, can be structurally diverse, including acyl-homoserine lactones, oligopeptides, and various other small molecules. nih.govmdpi.com It is conceivable that a compound like this compound, released into the environment through plant decay, could be perceived and utilized by certain microbial populations, potentially influencing their behavior or metabolic processes. However, this remains a speculative area requiring further investigation.

Environmental Fate and Degradation in Natural Ecosystems

The environmental fate and degradation pathways of this compound have not been specifically studied. However, research on the degradation of related dihydroxybenzoic and methoxybenzoic acids provides a basis for predicting its likely behavior in natural ecosystems.

Aromatic compounds, including phenolic acids, are common in the environment as they are continuously released from decaying plant matter. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as carbon and energy sources. For instance, the degradation of 2,3-dihydroxybenzoate by the bacterium Pseudomonas reinekei MT1 involves a meta-cleavage pathway. nih.govnih.gov In this process, the aromatic ring is cleaved by a dioxygenase enzyme, leading to the formation of intermediates that are further metabolized and eventually enter central metabolic pathways like the citrate (B86180) cycle. nih.gov

The degradation of other dihydroxybenzoic acid isomers, such as 2,4-dihydroxybenzoic acid, has also been studied in the context of water treatment. This compound can be degraded through advanced oxidation processes like vacuum UV photolysis, which generates highly reactive hydroxyl radicals. nih.govosti.gov This process leads to the formation of trihydroxybenzoic acids and subsequent ring opening to form various aliphatic acids before complete mineralization. nih.govosti.gov

The methoxy (B1213986) group present in this compound is a common feature in many natural and synthetic compounds. The biodegradation of methoxybenzoic acids has been observed in various microorganisms. For example, Nocardia sp. DSM 1069 can utilize 4-methoxybenzoic acid as its sole source of carbon and energy. sigmaaldrich.com The initial step in the degradation of such compounds often involves O-demethylation, where the methoxy group is removed to form a hydroxyl group, a reaction catalyzed by monooxygenase enzymes. The resulting dihydroxybenzoic acid would then be susceptible to ring cleavage pathways as described above.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Analogs

Impact of Hydroxylation Patterns on Biological Interactions

The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of the biological activity of benzoic acid derivatives, particularly their antioxidant capacity. The presence of multiple hydroxyl groups generally enhances activity. nih.gov Studies on various dihydroxybenzoic acids have revealed that the relative positioning of these groups (ortho, meta, or para) significantly impacts their effectiveness.

Research has shown that 2,3-dihydroxybenzoic acid is a potent antioxidant. nih.gov The antioxidant potential is largely attributed to the ability of the hydroxyl groups to donate a hydrogen atom, forming a stable phenoxy radical. The stability of this radical is key to the antioxidant mechanism. In the case of 2,3-dihydroxybenzoic acid, the proximity of the two hydroxyl groups in the ortho position allows for the formation of an intramolecular hydrogen bond, which can stabilize the resulting radical after hydrogen donation. Furthermore, the radical can be stabilized through resonance by delocalizing the unpaired electron over the aromatic ring system. nih.gov

The substitution pattern directly influences this stabilization. For instance, 2,3- and 2,5-dihydroxybenzoic acids, where the hydroxyl groups are in ortho and para positions relative to each other, exhibit strong antioxidant activity. This is because the second hydroxyl group can effectively participate in the delocalization and stabilization of the aryloxyl radical. nih.gov In contrast, 2,4-dihydroxybenzoic acid, with a meta-relationship between the hydroxyls, shows significantly lower antioxidant activity because the second hydroxyl group does not contribute as effectively to resonance stabilization. nih.gov Some studies have indicated that compounds with hydroxyl groups in the meta position, such as 3,5-dihydroxybenzoic acid, can also exhibit high antioxidant activity. nih.gov

The following table summarizes the antioxidant activity of various dihydroxybenzoic acid isomers, highlighting the influence of the hydroxylation pattern.

| Compound | Hydroxylation Pattern | Relative Antioxidant Activity |

| 2,3-Dihydroxybenzoic acid | ortho | Very Strong nih.gov |

| 2,5-Dihydroxybenzoic acid | para | Strong nih.gov |

| 3,4-Dihydroxybenzoic acid | ortho | Strong nih.gov |

| 3,5-Dihydroxybenzoic acid | meta | Very Strong nih.gov |

| 2,4-Dihydroxybenzoic acid | meta | Low nih.gov |

| 2,6-Dihydroxybenzoic acid | ortho | Low nih.gov |

This table is a qualitative summary based on reported research and the exact ranking can vary depending on the assay used.

Influence of Methoxy (B1213986) Substituents on Molecular Recognition

The presence and position of methoxy (-OCH₃) groups also play a significant role in modulating the biological activity of dihydroxybenzoic acid analogs. Methoxy groups are electron-donating and can influence the electronic properties of the aromatic ring, thereby affecting molecular recognition and reactivity.

In general, the introduction of methoxy groups tends to enhance the antioxidant activity of phenolic compounds. researchgate.netnih.gov The electron-donating nature of the methoxy group can increase the electron density on the aromatic ring, which can facilitate hydrogen or electron donation to free radicals. researchgate.net The number and position of methoxy groups are crucial, with studies showing that an increasing number of methoxy groups can lead to higher antioxidant activity. nih.gov For instance, a comparison of hydroxy- and methoxy-substituted benzoic acids revealed the following trend in antioxidant activity in DPPH and FRAP assays: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy. nih.gov

Computational Approaches in Predicting Molecular Interactions (e.g., Molecular Docking)

Computational methods are invaluable tools for understanding and predicting the molecular interactions of 2,3-dihydroxy-6-methoxybenzoic acid and its analogs. These approaches provide insights into the binding of these small molecules to biological targets, such as proteins and enzymes, and help to elucidate the mechanisms underlying their biological activities.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method can be used to screen virtual libraries of analogs of this compound to identify those with the highest predicted binding affinity for a specific target. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of novel, untested analogs. These models use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to determine thermodynamic parameters related to antioxidant activity, such as bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant potential. These calculations can help to explain the observed differences in antioxidant activity among various isomers based on their electronic properties and radical stability. nih.govresearchgate.net

These computational approaches, often used in combination, provide a powerful platform for the rational design of new analogs with improved or specific biological activities, reducing the time and cost associated with experimental screening. nih.govresearchgate.net

Design Principles for Modulating Specific Biological Activities

The SAR and SMR studies of this compound and its analogs have led to the formulation of several design principles for modulating their biological activities. These principles guide the strategic modification of the chemical structure to enhance desired effects, such as antioxidant or anticancer activity.

For modulating antioxidant activity , the key design principles are:

Number and Position of Hydroxyl Groups: Increasing the number of hydroxyl groups generally enhances antioxidant activity. The presence of ortho- or para-dihydroxy substitution patterns is often favorable due to enhanced radical stabilization through resonance. nih.gov

Introduction of Methoxy Groups: The addition of electron-donating methoxy groups can further increase antioxidant potential. The number and position of these groups should be optimized for maximum effect. nih.gov

For modulating anticancer activity , particularly as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, structure-based design principles are employed:

Scaffold Hopping and Bioisosteric Replacement: Starting from a known inhibitor, parts of the molecule can be replaced with other chemical groups (bioisosteres) that retain or improve biological activity. For example, a 2,5-substituted benzoic acid scaffold has been designed to target Mcl-1 and Bfl-1. nih.gov

Exploiting Key Interactions: The design should aim to preserve or enhance crucial interactions with the target protein. For instance, a carboxyl group on the benzoic acid ring can be positioned to form a strong hydrogen bond with a key arginine residue in the binding pocket of Mcl-1. nih.gov

Modulating Selectivity: By modifying the substituents on the benzoic acid ring, the binding affinity and selectivity for different protein targets can be fine-tuned. This is crucial for developing inhibitors that are potent against cancer cells while having minimal effects on healthy cells.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

A significant gap in the current understanding of 2,3-Dihydroxy-6-methoxybenzoic acid lies in its natural origins. While the biosynthesis of its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHB), is better understood, particularly its role as a precursor for siderophores, the specific enzymatic steps leading to the methoxylated form are yet to be identified. In bacteria, 2,3-DHB is a known precursor in the biosynthesis of several iron-chelating siderophores. nih.gov For instance, in Bacillus subtilis, the enzyme 2,3-dihydroxybenzoate-AMP ligase is involved in activating 2,3-DHB for siderophore synthesis. drugbank.com

Future research should prioritize the identification and characterization of the enzymes responsible for the biosynthesis of this compound. This involves exploring the genomes of organisms that may produce this compound to find genes encoding for specific methyltransferases that act on the 2,3-DHB core structure. Uncovering these genetic pathways would not only illuminate the compound's role in nature but also open avenues for its biotechnological production.

Discovery of Undocumented Biological Roles in Diverse Organisms

The specific biological activities of this compound are largely undocumented, presenting a fertile ground for discovery. Research into structurally similar compounds suggests a high probability of finding significant bioactivity. For example, various derivatives of 3-hydroxybenzoic acid are known to possess a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. rasayanjournal.co.in Furthermore, a related isomer, 2-hydroxy-6-methoxybenzoic acid, has been identified in plant species such as Colchicum kurdicum and Colchicum manissadjianii. nih.gov

Future investigations should systematically screen this compound for a variety of biological activities. This could include assessing its potential as an antimicrobial agent, an antioxidant, an anti-inflammatory molecule, or a signaling molecule in plant-microbe interactions. Discovering its natural roles is a critical step toward harnessing its potential applications.

Development of Advanced Synthetic Strategies for Complex Derivatives

The ability to synthesize complex derivatives is crucial for exploring the structure-activity relationships of a lead compound. For related benzoic acid derivatives, synthetic methodologies are established. These include reactions like oxidation of the hydroxyl groups, reduction of the carboxyl group, and substitution of the methoxy (B1213986) group. Ester and hybrid derivatives of 3-hydroxybenzoic acid have been successfully synthesized to generate potent chemotherapeutic agents. rasayanjournal.co.in

The development of advanced, efficient, and stereoselective synthetic strategies for this compound and its derivatives is a key future objective. Research could focus on:

Novel Catalytic Methods: Employing new catalysts to improve yield and reduce reaction times.

Biocatalysis: Using enzymes, such as decarboxylases, to perform specific transformations under mild conditions, as has been explored for the synthesis of 2,6-dihydroxybenzoic acid. nih.govmdpi.com

Combinatorial Chemistry: Creating libraries of derivatives by modifying the hydroxyl and carboxyl functional groups to systematically explore their biological potential.

Application of Metabolomics and Proteomics in Comprehensive Characterization

The fields of metabolomics and proteomics offer powerful tools for understanding the system-wide effects of a compound. mdpi.commdpi.com These "omics" technologies allow for the large-scale study of small molecules (metabolites) and proteins, providing a snapshot of the biochemical processes within a cell or organism. mdc-berlin.derevespcardiol.org By applying these techniques, researchers can move beyond studying the compound in isolation and instead characterize its interactions within a complex biological network.

Future research should apply metabolomics and proteomics to:

Identify Metabolic Pathways: Trace the metabolic fate of this compound within an organism.

Uncover Mechanisms of Action: Identify which proteins and metabolic pathways are affected by the presence of the compound, thereby revealing its mechanism of action. mdpi.com

Discover Biomarkers: Find unique metabolic or proteomic signatures associated with the compound's activity, which can be crucial for diagnostics and therapeutic monitoring. revespcardiol.orgnih.gov Integrating these omics datasets can provide a comprehensive understanding of the compound's biological significance. mdpi.com

Exploration of Bioremediation Potential via Microbial Degradation

Aromatic compounds are common in the environment, and understanding their degradation is vital for bioremediation. The microbial degradation of the related compound 2,3-dihydroxybenzoate has been studied in Pseudomonas reinekei MT1, which utilizes a specific meta-cleavage pathway encoded by the dhb gene cluster to break down the aromatic ring. nih.gov This pathway involves a series of enzymatic reactions that convert the initial compound into intermediates of central metabolism. nih.gov Similarly, various microbial species, including those from the genera Pseudomonas, Sphingomonas, and Arthrobacter, are known to degrade other aromatic acids and pesticides. mdpi.comnih.gov

An important and unexplored avenue is the potential for microbial degradation of this compound. Future research should focus on isolating and identifying microorganisms capable of using this compound as a carbon source. Key research questions include:

Do microbes that degrade 2,3-dihydroxybenzoate also degrade its methoxylated form?

Are novel enzymes, such as demethylases, required for the initial steps of degradation?

What is the complete degradation pathway and what are the genetic determinants? Answering these questions could lead to the development of novel bioremediation strategies for environments contaminated with related aromatic compounds.

常见问题

Q. What are the most reliable synthetic routes for 2,3-dihydroxy-6-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of structurally analogous dihydroxy-methoxybenzoic acids often employs regioselective protection/deprotection of hydroxyl and methoxy groups. For example, 2,6-dihydroxybenzoic acid can be synthesized via Kolbe-Schmitt carboxylation of resorcinol under high-temperature CO₂ pressure, followed by selective methylation . For this compound, enzymatic carboxylation using decarboxylases (e.g., ortho-carboxylation of catechol derivatives) offers regioselectivity, though yields depend on pH (optimal ~7.5) and cofactor availability (e.g., ATP for enzymatic activation) . Key challenges include avoiding overmethylation and managing side reactions; TLC (hexane/EtOH, 1:1) or HPLC (>98% purity) are critical for monitoring .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of dihydroxy-methoxybenzoic acids?

- Methodological Answer : ¹H NMR is definitive for distinguishing isomers. For example:

- This compound : Aromatic protons at δ 6.7–7.2 ppm (doublets for H-4 and H-5), with methoxy (~δ 3.8 ppm) and hydroxyl protons (δ 9–12 ppm, broad) .

- 3,5-Difluoro-2-hydroxybenzoic acid : Fluorine substituents cause splitting (e.g., H-4 as a triplet, δ 7.1–7.3 ppm) .

IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M-H]⁻ ion at m/z 198 for C₈H₈O₅) .

Q. What are the biological activities associated with this compound, and how are these assays designed?

- Methodological Answer : Dihydroxybenzoic acids exhibit antioxidant (DPPH radical scavenging), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC against S. aureus) properties. Assays include:

- Antioxidant Activity : DPPH assay (IC₅₀ ~20–50 µM) with ascorbic acid as a positive control .

- Enzyme Inhibition : Competitive inhibition kinetics (e.g., COX-2, IC₅₀ measured via fluorogenic substrates) .

Cell-based assays (e.g., LPS-induced RAW 264.7 macrophages) validate anti-inflammatory effects (IL-6/IL-1β ELISA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dihydroxy-methoxybenzoic acids?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or isomers) or assay conditions. Strategies include: